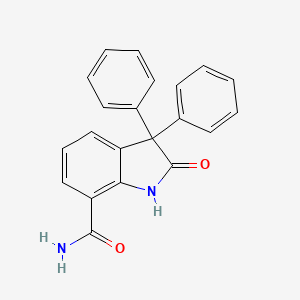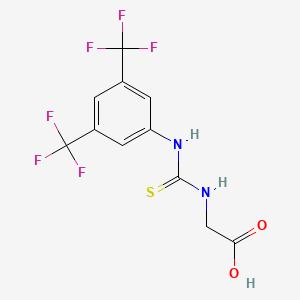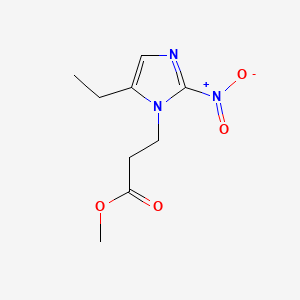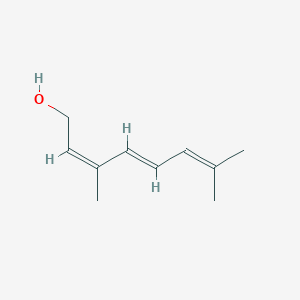
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol is an organic compound with the molecular formula C10H16O It is a type of alcohol with a conjugated triene system, which means it has three alternating double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol can be achieved through several methods. One common approach involves the stereoselective one-pot synthesis of multi-substituted conjugated dienes from ketene dithioacetal. This method involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems can be applied to scale up the production of this compound for industrial purposes.
化学反応の分析
Types of Reactions
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s conjugated triene system makes it susceptible to electrophilic addition reactions, while the hydroxyl group allows for nucleophilic substitution and oxidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding alkane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction can produce the corresponding alkane.
科学的研究の応用
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds and functional materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a potential candidate for studying biochemical pathways and mechanisms.
Industry: The compound’s chemical properties make it suitable for use in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of (2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s conjugated triene system allows it to participate in various biochemical reactions, including electron transfer and radical formation. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological activities.
類似化合物との比較
Similar Compounds
(2Z,4E)-3,7-Dimethyl-2,4-octadiene: This compound has a similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
(2Z,4E)-3,7,11-Trimethyl-2,4-dodecadiene: This compound has a longer carbon chain and additional methyl groups, which can influence its chemical properties and reactivity.
(2Z,4E)-3,7,11-Trimethyl-2,4,10-dodecatriene: This compound has an additional double bond, making it more conjugated and potentially more reactive in certain reactions.
Uniqueness
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol is unique due to its specific combination of a conjugated triene system and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC名 |
(2Z,4E)-3,7-dimethylocta-2,4,6-trien-1-ol |
InChI |
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h4-7,11H,8H2,1-3H3/b6-4+,10-7- |
InChIキー |
ANRXPGZZNZBSTD-JSRXJHBZSA-N |
異性体SMILES |
CC(=C/C=C/C(=C\CO)/C)C |
正規SMILES |
CC(=CC=CC(=CCO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


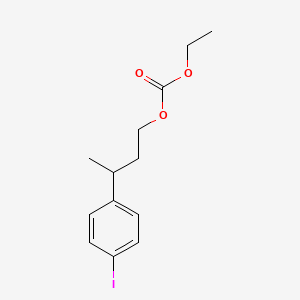

![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
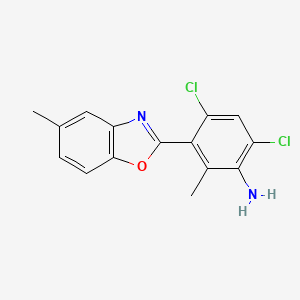
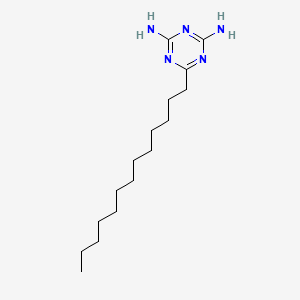
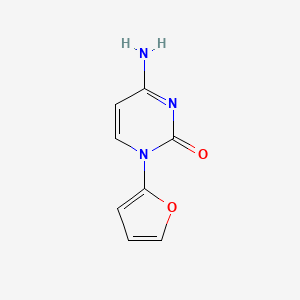
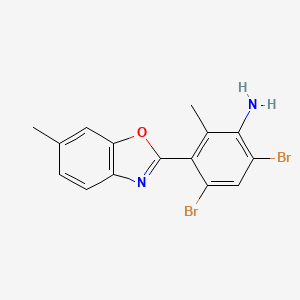
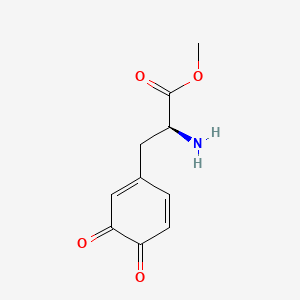
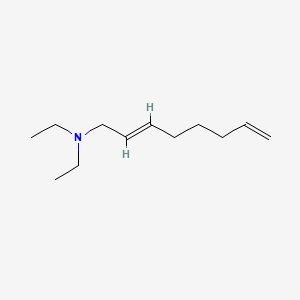
![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)
